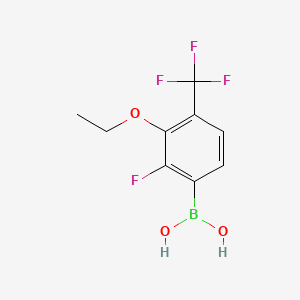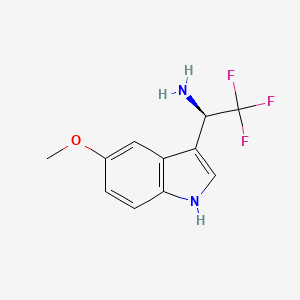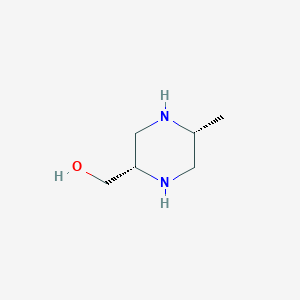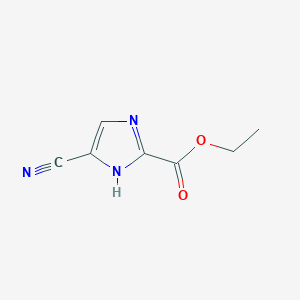
Methyl (E)-3-(4-isopropoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(4-isopropoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ester functional group and an isopropoxyphenyl group attached to the acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(4-isopropoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-isopropoxyphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(4-isopropoxyphenyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester yields the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 3-(4-isopropoxyphenyl)acrylic acid
Reduction: 3-(4-isopropoxyphenyl)propanol
Substitution: Various substituted acrylates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl (E)-3-(4-isopropoxyphenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (E)-3-(4-isopropoxyphenyl)acrylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes and receptors in biological systems. The isopropoxyphenyl group can also participate in hydrophobic interactions with target molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (E)-3-(4-methoxyphenyl)acrylate
- Methyl (E)-3-(4-ethoxyphenyl)acrylate
- Methyl (E)-3-(4-butoxyphenyl)acrylate
Uniqueness
Methyl (E)-3-(4-isopropoxyphenyl)acrylate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
methyl (E)-3-(4-propan-2-yloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-10(2)16-12-7-4-11(5-8-12)6-9-13(14)15-3/h4-10H,1-3H3/b9-6+ |
Clave InChI |
NGBATVLNQVAVQM-RMKNXTFCSA-N |
SMILES isomérico |
CC(C)OC1=CC=C(C=C1)/C=C/C(=O)OC |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


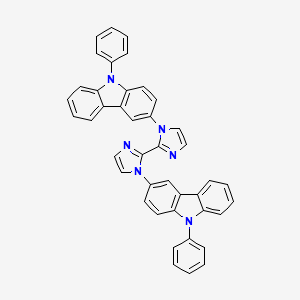
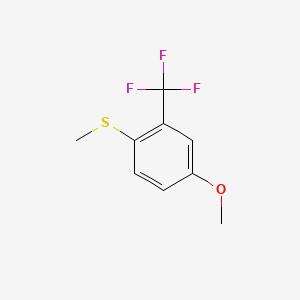
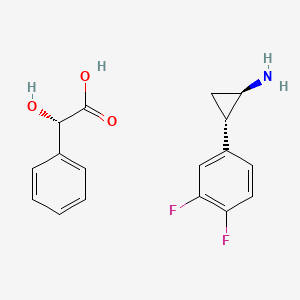

![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)

![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)
